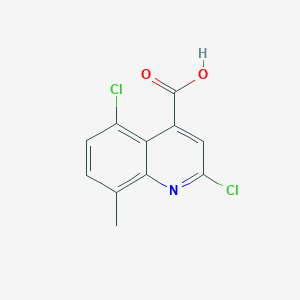

2,5-Dichloro-8-methylquinoline-4-carboxylic acid

Description

2,5-Dichloro-8-methylquinoline-4-carboxylic acid is a quinoline derivative with the molecular formula C11H7Cl2NO2 and a molecular weight of 256.08 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry . Quinoline derivatives are widely studied due to their biological activities and potential therapeutic applications .

Properties

Molecular Formula |

C11H7Cl2NO2 |

|---|---|

Molecular Weight |

256.08 g/mol |

IUPAC Name |

2,5-dichloro-8-methylquinoline-4-carboxylic acid |

InChI |

InChI=1S/C11H7Cl2NO2/c1-5-2-3-7(12)9-6(11(15)16)4-8(13)14-10(5)9/h2-4H,1H3,(H,15,16) |

InChI Key |

DCDWUFOKIUCVLA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)C(=CC(=N2)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 2,5-Dichloro-8-methylquinoline-4-carboxylic acid, can be achieved through various methods. One common approach is the Doebner–Von Miller synthesis, which involves the reaction of aniline with an aldehyde and pyruvic acid . Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents . These methods often require specific reaction conditions, such as high temperatures and acidic environments, to facilitate the formation of the quinoline ring.

Industrial Production Methods

Industrial production of quinoline derivatives typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as microwave irradiation and the use of ionic liquids have been employed to enhance reaction efficiency and reduce environmental impact . Additionally, green chemistry approaches, including solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-8-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of quinoline derivatives include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of 2,5-Dichloro-8-methylquinoline-4-carboxylic acid depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .

Scientific Research Applications

2,5-Dichloro-8-methylquinoline-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, these compounds can interfere with various cellular processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,5-Dichloro-8-methylquinoline-4-carboxylic acid include other quinoline derivatives such as:

- 2-Methylquinoline

- 8-Hydroxyquinoline

- Chloroquine

- Quinine

Uniqueness

What sets 2,5-Dichloro-8-methylquinoline-4-carboxylic acid apart from other quinoline derivatives is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of chlorine atoms and a carboxylic acid group can enhance its antimicrobial and anticancer properties, making it a valuable compound for further research and development .

Biological Activity

2,5-Dichloro-8-methylquinoline-4-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of 2,5-Dichloro-8-methylquinoline-4-carboxylic acid includes:

- Quinoline nucleus : A bicyclic structure that contributes to its biological activity.

- Chloro substituents : Positioned at the 2 and 5 positions, enhancing lipophilicity and bioactivity.

- Carboxylic acid group : Provides potential for hydrogen bonding with biological targets.

Antimicrobial Activity

Research indicates that quinoline derivatives, including 2,5-Dichloro-8-methylquinoline-4-carboxylic acid, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains and fungi. For example:

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 22 | |

| Klebsiella pneumoniae | 25 | |

| Pseudomonas aeruginosa | 23 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

2,5-Dichloro-8-methylquinoline-4-carboxylic acid has been investigated for its potential anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation through various mechanisms:

- Induction of Apoptosis : The compound has shown to trigger programmed cell death in cancer cells.

- Inhibition of Tumor Growth : In vivo studies demonstrated reduced tumor size in xenograft models.

A comparative study highlighted its activity against several cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 10 | |

| MCF-7 (breast cancer) | 15 | |

| A549 (lung cancer) | 12 |

The biological activity of 2,5-Dichloro-8-methylquinoline-4-carboxylic acid can be attributed to several mechanisms:

- Enzyme Inhibition : It interacts with enzymes involved in key metabolic pathways, potentially disrupting cancer cell metabolism.

- Receptor Modulation : The compound may bind to specific receptors, influencing signaling pathways related to cell survival and proliferation.

The presence of chloro groups enhances binding affinity and specificity towards these biological targets.

Case Studies

A notable case study involved the synthesis and evaluation of derivatives of 2,5-Dichloro-8-methylquinoline-4-carboxylic acid. The study found that modifications at the carboxylic acid position significantly affected both antimicrobial and anticancer activities. For instance:

- Derivatives with additional halogen substitutions exhibited increased potency against Staphylococcus aureus and enhanced cytotoxicity against HeLa cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.